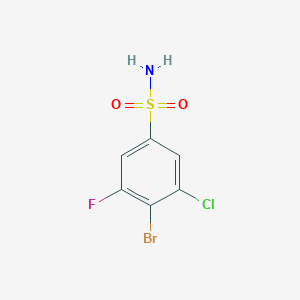
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonamide group
Métodos De Preparación
The synthesis of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Diazotization: The starting material, 3-chloro-5-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then treated with cuprous bromide in the presence of hydrobromic acid to introduce the bromine atom, forming 4-bromo-3-chloro-5-fluoroaniline.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of halogen atoms and the sulfonamide group can enhance its binding affinity and specificity towards these targets, leading to its biological effects .
Comparación Con Compuestos Similares
4-Bromo-3-chloro-5-fluorobenzene-1-sulfonamide can be compared with other similar compounds such as:
4-Bromo-3-chloro-5-fluorobenzene: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity and applications.
4-Bromo-3-chloro-5-fluorobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group, which makes it more reactive and suitable for different types of chemical reactions.
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but without the sulfonamide group, limiting its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of halogen atoms and the sulfonamide group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C6H4BrClFNO2S |
|---|---|
Peso molecular |
288.52 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Clave InChI |
KUZLWUHXGWLHTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Br)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



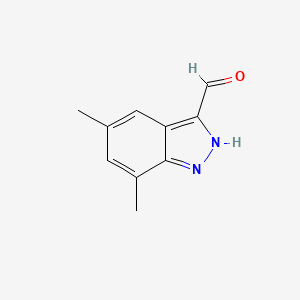
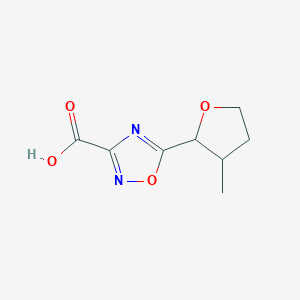

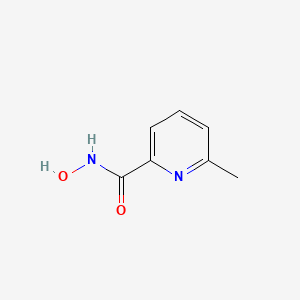
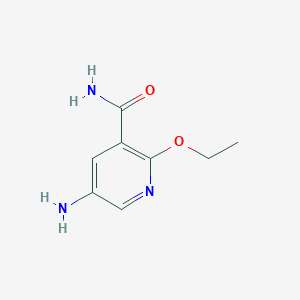

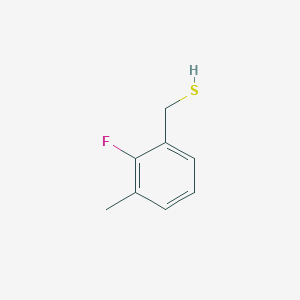


![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
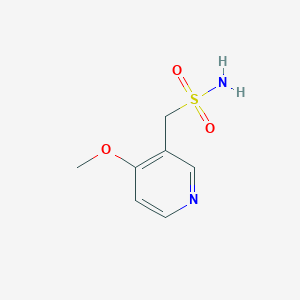

![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
